Taletrectinib - 1505515-69-4

Taletrectinib

Catalog Number: EVT-266568
CAS Number: 1505515-69-4
Molecular Formula: C23H24FN5O
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Taletrectinib (DS-6051b) is a potent, orally active, and selective tyrosine kinase inhibitor (TKI) with a high affinity for ROS1 and NTRK receptors [, , , ]. It falls under the classification of small-molecule inhibitors and plays a crucial role in scientific research, particularly in developing targeted therapies for cancers driven by ROS1 and NTRK gene fusions [, ]. Research on Taletrectinib focuses on its potential to inhibit the growth of tumor cells overexpressing ROS1 and/or NTRK, offering a targeted therapeutic approach for various cancers [].

Future Directions
  • Further investigation of its efficacy and safety in larger, global clinical trials (like TRUST-II) to solidify its role in treating ROS1+ NSCLC and other solid tumors [, , , , ].
  • Exploration of combination therapies with Taletrectinib and other agents to potentially enhance its efficacy and overcome resistance mechanisms [].
  • Development of strategies to mitigate or manage potential side effects associated with Taletrectinib treatment [, , ].

Crizotinib

Entrectinib

    Compound Description: Entrectinib is another multi-targeted TKI that inhibits TRK, ROS1, and ALK. [, , , , ] Like Crizotinib, Entrectinib is FDA-approved for treating advanced ROS1-rearranged lung cancers. [, ] While Entrectinib shows potent intracranial efficacy, resistance mechanisms, including the ROS1 L2086F mutation, still emerge. [, ]

    Relevance: Entrectinib and Taletrectinib are both TKIs with activity against ROS1. [, , ] Taletrectinib demonstrates greater potency against ROS1 and a more favorable safety profile, particularly regarding CNS-related adverse events. [, ] Notably, the ROS1 L2086F mutation confers resistance to Entrectinib, highlighting a limitation addressed by other related compounds. []

Lorlatinib

    Compound Description: Lorlatinib is a potent, brain-penetrant, third-generation ALK/ROS1 TKI. [, ] It demonstrates efficacy against some crizotinib-resistant ROS1 mutations, although its activity against the G2032R mutation is limited. []

Repotrectinib

    Compound Description: Repotrectinib is a next-generation ROS1/TRK inhibitor with potent activity against various ROS1 resistance mutations, including G2032R. [, ] It has shown promising results in preclinical studies and is currently being investigated in clinical trials for treating ROS1-positive NSCLC. [, ]

    Relevance: Repotrectinib and Taletrectinib share a similar target profile, inhibiting both ROS1 and TRK, and demonstrating efficacy against the G2032R resistance mutation. [, ] Both compounds represent advancements in treating ROS1-positive cancers and offer potential solutions for overcoming acquired resistance.

DS-6051a

    Compound Description: DS-6051a is the active metabolite of Taletrectinib. [] While the parent compound, Taletrectinib, is a potent and selective ROS1/NTRK inhibitor, its metabolite, DS-6051a, also contributes to its overall pharmacological activity. [, ]

    Relevance: DS-6051a is directly relevant to Taletrectinib as its active metabolite, and its presence in plasma is evaluated in pharmacokinetic studies of Taletrectinib. [] Understanding the pharmacokinetic properties of both the parent compound and its active metabolite is crucial for optimizing the dosing and efficacy of Taletrectinib.

Cabozantinib

    Compound Description: Cabozantinib is a multi-kinase inhibitor targeting MET, VEGFR2, and RET, with activity against various cancers. [, ] Importantly, it has shown efficacy against the ROS1 L2086F mutation, which confers resistance to many type I TKIs, including Crizotinib, Entrectinib, Lorlatinib, Repotrectinib, and Taletrectinib. [, ]

    Relevance: Although structurally distinct from Taletrectinib, Cabozantinib provides a valuable treatment alternative for patients with ROS1-positive cancers who develop resistance to type I TKIs like Taletrectinib, especially due to the L2086F mutation. [, ]

Merestinib

    Compound Description: Merestinib is another multi-kinase inhibitor, similar to Cabozantinib, targeting MET, AXL, MER, and RON. [] It also exhibits activity against the ROS1 L2086F mutation, offering another option for patients with acquired resistance to type I ROS1 TKIs. []

    Relevance: Although structurally different from Taletrectinib, Merestinib, along with Cabozantinib, represents a potential second-line treatment strategy for patients who develop resistance to Taletrectinib or other type I ROS1 inhibitors, particularly due to the L2086F mutation. []

Gilteritinib

NVL-520

    Compound Description: NVL-520 is a next-generation ROS1 TKI currently under investigation in clinical trials. [] It has demonstrated promising preclinical activity against various ROS1 resistance mutations, including the G2032R mutation, suggesting its potential as a treatment option for patients with acquired resistance to first-generation ROS1 TKIs. []

    Relevance: Similar to Taletrectinib, NVL-520 represents a new generation of ROS1 inhibitors designed to overcome resistance mechanisms, particularly the G2032R mutation. [] Both compounds highlight the ongoing research and development efforts to improve treatment options and outcomes for patients with ROS1-positive cancers.

Source and Classification

Taletrectinib is classified as a small molecule drug and belongs to the class of targeted therapies known as tyrosine kinase inhibitors. It is being developed by Nuvation Bio and has progressed through various phases of clinical trials, demonstrating a favorable safety profile and significant antitumor activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of taletrectinib involves several steps typical for small molecule pharmaceuticals. While specific proprietary synthesis pathways are often not disclosed in detail, it generally includes:

  1. Precursor Preparation: Initial chemical precursors are synthesized or sourced.
  2. Coupling Reactions: Key coupling reactions are performed to form the core structure of the compound.
  3. Purification: The resulting compound undergoes purification processes such as crystallization or chromatography to isolate the desired product.
  4. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

The synthesis is typically performed under controlled laboratory conditions to ensure reproducibility and compliance with regulatory standards .

Molecular Structure Analysis

Structure and Data

The molecular formula of taletrectinib is C₁₉H₁₈N₄O₃S, with a molecular weight of approximately 378.44 g/mol. Its structure features a complex arrangement that includes a thiazole ring, an amine group, and various aromatic components that contribute to its binding affinity for target kinases.

  • Structural Features:
    • Thiazole ring
    • Aromatic amine
    • Sulfonamide moiety

This structural complexity allows taletrectinib to effectively inhibit the ROS1 and NTRK kinases by fitting into their active sites, thereby blocking their activity .

Chemical Reactions Analysis

Reactions and Technical Details

Taletrectinib undergoes various chemical reactions during its metabolic processing within the body. Key reactions include:

  1. Metabolism: Taletrectinib is primarily metabolized in the liver via cytochrome P450 enzymes, leading to various metabolites that may exhibit different pharmacological properties.
  2. Binding Interactions: The compound forms reversible covalent bonds with specific amino acids in the active site of ROS1 and NTRK kinases, inhibiting their function.

In vitro studies have demonstrated that taletrectinib retains efficacy against mutations that confer resistance to other tyrosine kinase inhibitors, making it a promising candidate for treating resistant cancer types .

Mechanism of Action

Process and Data

Taletrectinib exerts its therapeutic effects by selectively inhibiting ROS1 and NTRK kinases, which are involved in cell signaling pathways that regulate growth and survival in cancer cells. The mechanism includes:

  • Inhibition of Kinase Activity: By binding to the ATP-binding site of these kinases, taletrectinib prevents phosphorylation events necessary for tumor cell proliferation.
  • Blocking Tumor Growth: This inhibition leads to reduced tumor cell viability and growth, particularly in cancers harboring ROS1 fusions or NTRK rearrangements.

Clinical trials have shown that taletrectinib can induce significant tumor regression in patients with advanced ROS1-positive non-small cell lung cancer .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Physical State: Solid (typically formulated as capsules)
  • Solubility: Soluble in dimethyl sulfoxide; limited solubility in water
  • Stability: Stable under recommended storage conditions; sensitive to light and moisture
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within typical ranges for small molecules.

These properties are critical for determining the appropriate formulation strategies for clinical use .

Applications

Scientific Uses

Taletrectinib is primarily investigated for its efficacy against:

  • Non-Small Cell Lung Cancer: Particularly effective in patients with ROS1 rearrangements.
  • Other Solid Tumors: Including neuroendocrine tumors, colorectal cancer, brain metastases, and others characterized by NTRK fusions.

The ongoing clinical trials aim to establish taletrectinib's role as a standard treatment option for patients with these specific genetic alterations, addressing significant unmet medical needs within oncology .

Molecular Biology of ROS1 Fusion-Driven Oncogenesis

Structural Biology of ROS1 Tyrosine Kinase Domain

The ROS1 tyrosine kinase domain shares 77% amino acid sequence identity with anaplastic lymphoma kinase (ALK) at the ATP-binding site, facilitating constitutive kinase activation upon fusion [3]. Oncogenic ROS1 fusions preserve the intact kinase domain while losing the extracellular and transmembrane regions, resulting in ligand-independent dimerization and autophosphorylation [2] [6]. Taletrectinib binds the ATP-pocket of ROS1 in a type I inhibitor conformation, exhibiting high selectivity for ROS1 over TRKB kinase (20-fold lower IC₅₀ for ROS1 versus TRKB) [6]. This selectivity profile minimizes neurotoxic side effects associated with TRKB inhibition [1].

Structural modeling reveals that taletrectinib maintains activity against the solvent-front mutation ROS1ᴳ²⁰³²ᴿ through optimized van der Waals interactions and hydrogen bonding with gatekeeper residues [2] [6]. Preclinical studies demonstrate taletrectinib's low nanomolar potency against ROS1 wild-type (IC₅₀ = 0.07 nM) and ROS1ᴳ²⁰³²ᴿ (IC₅₀ = 0.3 nM), outperforming earlier generation inhibitors [6]. Molecular dynamics simulations confirm stable binding kinetics even with ATP-binding pocket deformations caused by resistance mutations [2].

Table 1: Taletrectinib Inhibition Profiles Against ROS1 Kinase Variants

ROS1 VariantIC₅₀ (nM)Resistance ProfileStructural Basis
Wild-type0.07SensitiveOptimal ATP-pocket occupancy
G2032R0.3Resistant to entrectinib/crizotinibAltered solvent-front sterics
L2086F2.1Broad TKI resistanceDFG-loop distortion
F2004C/V4.8Resistant to type I/II inhibitorsAltered P-loop conformation

ROS1 Fusion Partner Diversity and Functional Implications

Over 30 ROS1 fusion partners have been identified in NSCLC, with CD74-ROS1 (32%), EZR-ROS1 (17%), SDC4-ROS1 (16%), and SLC34A2-ROS1 (11%) representing the most frequent variants [3]. Fusion partners determine subcellular localization and dimerization efficiency: CD74-ROS1 localizes to endosomal compartments activating PI3K/AKT pathways, while EZR-ROS1 anchors to the plasma membrane enhancing MAPK signaling [2] [6].

Taletrectinib demonstrates consistent activity across fusion variants in clinical studies, achieving objective response rates of 88–92% in TKI-naïve patients regardless of partner identity [4] [6]. This pan-fusion efficacy stems from its target engagement within the conserved kinase domain rather than fusion-specific regions. Notably, GOPC-ROS1 fusions exhibit accelerated endosomal recycling that may enhance taletrectinib uptake, potentially explaining the 100% response rate observed in this subgroup (n=12) in the TRUST-I trial [6].

Table 2: Taletrectinib Efficacy by ROS1 Fusion Partner

Fusion PartnerPrevalence (%)ORR in TKI-Naïve (%)Subcellular Localization
CD74-ROS13291Endosomal compartments
EZR-ROS11789Plasma membrane
SDC4-ROS11690Focal adhesions
SLC34A2-ROS11187Apical membrane
GOPC-ROS15100Golgi apparatus

ROS1 Signaling Pathways in Non-Small Cell Lung Cancer (NSCLC)

ROS1 fusion proteins constitutively activate downstream oncogenic cascades through three primary pathways:

  • PI3K/AKT/mTOR: Mediates cell survival and metabolic reprogramming via SHP2 recruitment [3] [6]
  • RAS/MAPK/ERK: Promotes proliferation through GRB2-SOS-RAS signaling nodes [2]
  • JAK/STAT: Induces transcriptional upregulation of anti-apoptotic genes [3]

Taletrectinib induces rapid dephosphorylation of these effectors within 2 hours of treatment in xenograft models [6]. Pathway inhibition depth correlates with response durability, with sustained ERK1/2 phosphorylation suppression (>90%) observed in patients with progression-free survival exceeding 24 months [1] [4]. The drug's CNS penetration (cerebrospinal fluid concentration = 0.5 × plasma) enables effective inhibition of intracranial ROS1 signaling, explaining the 76.5% intracranial response rate in TKI-naïve patients with brain metastases [6].

Table 3: Downstream Pathway Modulation by Taletrectinib

Signaling PathwayKey EffectorsPhosphorylation Reduction (%)Biological Consequence
PI3K/AKT/mTORAKTᵀ³⁰⁸, S6K95 ± 3Metabolic shutdown
RAS/MAPK/ERKERK1/2ᴿ²⁰²/ᴿ¹⁸⁵92 ± 5Proliferation arrest
JAK/STATSTAT3ˢ⁷²⁷88 ± 7Anti-apoptotic gene downregulation
PLCγPLCγ¹ᴸ⁷⁷⁵96 ± 2Calcium flux inhibition

Properties

CAS Number

1505515-69-4

Product Name

Taletrectinib

IUPAC Name

3-[4-[(2R)-2-aminopropoxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine

Molecular Formula

C23H24FN5O

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C23H24FN5O/c1-15(25)14-30-20-8-6-17(7-9-20)21-13-26-23-11-10-22(28-29(21)23)27-16(2)18-4-3-5-19(24)12-18/h3-13,15-16H,14,25H2,1-2H3,(H,27,28)/t15-,16-/m1/s1

InChI Key

HEVHTYMYEMEBPX-HZPDHXFCSA-N

SMILES

CC(COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC(C)C4=CC(=CC=C4)F)N.C(CCC(=O)O)CC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

DS-6051B; DS 6051B; DS6051B.

Canonical SMILES

CC(COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC(C)C4=CC(=CC=C4)F)N

Isomeric SMILES

C[C@H](COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)N[C@H](C)C4=CC(=CC=C4)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.